Amprolium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

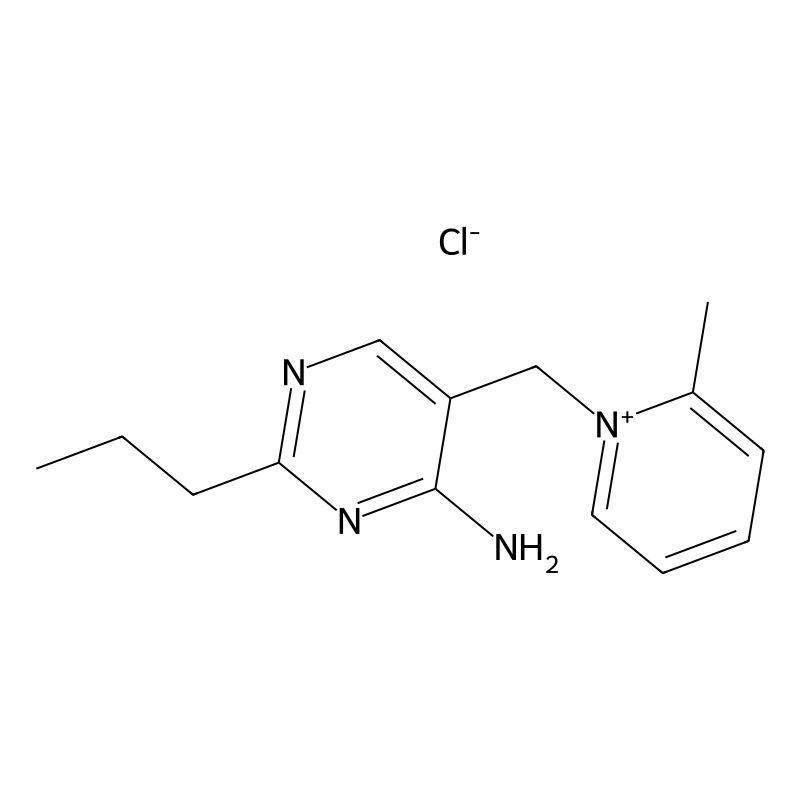

SMILES

solubility

Synonyms

Canonical SMILES

Amprolium (CAS 121-25-5) is a synthetic pyrimidine derivative and a structural analogue of thiamine (Vitamin B1) utilized primarily as an active pharmaceutical ingredient (API) in veterinary and agricultural formulations [1]. Unlike ionophore antibiotics, amprolium operates via competitive inhibition of thiamine uptake mechanisms in protozoan parasites, effectively starving them of essential carbohydrates [2]. For industrial buyers and formulators, its most critical baseline attributes are its high aqueous solubility, its established thermal stability during feed manufacturing, and its highly favorable regulatory profile, which permits zero-day withdrawal times in commercial poultry operations[1]. These properties make it a foundational compound for both prophylactic feed premixes and acute liquid interventions.

Substituting amprolium with common in-class alternatives like monensin or salinomycin fundamentally alters formulation compatibility, application routes, and regulatory compliance[1]. Ionophores like monensin exhibit extremely poor water solubility, restricting them entirely to dry feed premixes and rendering them useless for acute, water-based interventions when sick animals reduce their feed intake [2]. Furthermore, ionophores carry severe cross-species toxicity risks (e.g., fatal to equines) and require strict pre-slaughter withdrawal periods. Amprolium’s specific biochemical targeting provides a unique zero-day withdrawal time for laying hens and meat, meaning substitution with an ionophore directly compromises continuous egg production cycles and broad-spectrum facility safety [2].

Target-Specific Receptor Affinity and Host Safety Margin

Amprolium's safety profile is driven by its highly selective binding affinity. In competitive inhibition assays, amprolium inhibits thiamine uptake in Eimeria tenella schizonts with a Ki of 7.6 μM, whereas its affinity for host intestinal cells is significantly weaker, at a Ki of 323 μM [1]. This differential allows formulators to dose the API aggressively without inducing host thiamine deficiency.

| Evidence Dimension | Thiamine uptake inhibition (Ki) |

| Target Compound Data | Ki = 7.6 μM (Eimeria tenella schizonts) |

| Comparator Or Baseline | Ki = 323 μM (Chick host intestinal cells) |

| Quantified Difference | ~42-fold higher binding affinity for the parasite's thiamine transporter |

| Conditions | In vitro competitive inhibition assay of thiamine uptake |

This high target selectivity underpins the compound's exceptional safety margin, allowing buyers to formulate high-dose treatments without risking host toxicity.

Regulatory Continuity: Zero-Day Withdrawal Period

Unlike ionophores, which accumulate in tissues and require clearance periods, amprolium is approved by the FDA and EMA with a 0-day withdrawal period for both meat and eggs [1]. Standard ionophores like monensin typically require multi-day withdrawal periods, forcing producers to halt egg collection or delay processing [2].

| Evidence Dimension | Required pre-slaughter/egg withdrawal time |

| Target Compound Data | 0-day withdrawal period for meat and eggs |

| Comparator Or Baseline | Standard ionophores like Monensin (typically require 3-5+ day withdrawal periods) |

| Quantified Difference | 100% reduction in regulatory downtime prior to slaughter or egg collection |

| Conditions | FDA/EMA approved therapeutic dosing (e.g., 125-250 ppm) in commercial poultry operations |

A zero-day withdrawal period allows continuous egg collection and immediate processing, preventing massive economic losses in commercial operations.

Formulation Versatility via Aqueous Solubility

Amprolium's high aqueous solubility allows it to be formulated into 9.6% oral solutions and 20% soluble powders for direct administration via drinking water [1]. In contrast, lipid-soluble ionophores like monensin are virtually insoluble in water and must be milled into dry feed[2]. Because infected animals often stop eating but continue drinking, water-soluble APIs are mandatory for acute outbreak management.

| Evidence Dimension | Application route suitability based on solubility |

| Target Compound Data | Formulated as 9.6% to 20% w/v aqueous solutions for drinking water |

| Comparator Or Baseline | Monensin (lipid-soluble, virtually insoluble in water, restricted to dry feed) |

| Quantified Difference | Enables high-concentration liquid dosing vs. strictly solid-phase application |

| Conditions | Acute outbreak management where sick animals reduce feed intake but maintain water consumption |

Procuring a highly water-soluble API is critical for manufacturing acute liquid interventions, which are the only viable delivery method when animals refuse solid feed.

Manufacturing Processability: Thermal Stability in Pelleting

Amprolium demonstrates robust thermal stability during commercial feed manufacturing. When subjected to High-Temperature-Short-Time (HTST) pelleting at 85°C, amprolium maintains an API recovery rate of 87% to 100%, compared to a 101% baseline recovery in unpelleted mash feed stored for 3 months [1]. This thermal resilience allows it to be incorporated into standard feed lines without complex microencapsulation.

| Evidence Dimension | API recovery post-pelleting |

| Target Compound Data | 87% to 100% API recovery post-pelleting |

| Comparator Or Baseline | 101% recovery in unpelleted baseline mash feed (3 months standard storage) |

| Quantified Difference | Maintains robust structural integrity with minimal degradation (<13% loss) during thermal stress |

| Conditions | Commercial feed pelleting process conducted at 85°C |

High thermal stability ensures the API survives the heat and pressure of commercial feed manufacturing, guaranteeing accurate final dosing in pelleted products.

Acute Outbreak Water Formulations

Because of its exceptional aqueous solubility, amprolium is the API of choice for manufacturing 9.6% oral solutions or 20% soluble powders. These formulations are designed for rapid deployment in automated drinking water proportioners during acute coccidiosis outbreaks, ensuring therapeutic delivery even when flock feed consumption plummets [1].

Zero-Withdrawal Layer Feed Premixes

Amprolium is uniquely suited for continuous prophylactic feed integration in laying hen operations. Its FDA/EMA 0-day withdrawal profile allows feed mills to produce medicated layer rations that do not require producers to halt egg collection or discard product prior to market distribution [1].

Cross-Resistance Rotation Programs

In industrial poultry management, amprolium is procured as a critical non-ionophore rotational chemical. Because its mechanism of action (thiamine uptake inhibition) is entirely distinct from ion transport disruptors like monensin, it is used to break Eimeria resistance cycles in facilities that have over-relied on traditional ionophores [2].

References

- [1] Food and Drug Administration (FDA). Freedom of Information Summary: ANADA 200-488 (Amprolium).

- [2] EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of COXAM (amprolium hydrochloride) for chickens for fattening and chickens reared for laying.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Martínez-Villalba A, Núñez O, Moyano E, Galceran MT. Field amplified sample injection-capillary zone electrophoresis for the analysis of amprolium in eggs. Electrophoresis. 2013 Mar;34(6):870-6. doi: 10.1002/elps.201200579. Epub 2013 Feb 25. PubMed PMID: 23334897.

3: Hussein LA, Magdy N, Abbas MM. Five different spectrophotometric methods for determination of Amprolium hydrochloride and Ethopabate binary mixture. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:395-405. doi: 10.1016/j.saa.2014.11.073. Epub 2014 Nov 29. PubMed PMID: 25523045.

4: Avais M, Rashid G, Ijaz M, Khan MA, Nasir A, Jahanzaib MS, Khan JA, Hameed S, Reichel MP. Evaluation of furazolidone, sulfadimidine and amprolium to treat coccidiosis in Beetal goats under field conditions. Pak J Pharm Sci. 2016 Mar;29(2):485-7. PubMed PMID: 27087093.

5: Gibbons P, Love D, Craig T, Budke C. Efficacy of treatment of elevated coccidial oocyst counts in goats using amprolium versus ponazuril. Vet Parasitol. 2016 Mar 15;218:1-4. doi: 10.1016/j.vetpar.2015.12.020. Epub 2015 Dec 28. PubMed PMID: 26872920.

6: Young G, Alley ML, Foster DM, Smith GW. Efficacy of amprolium for the treatment of pathogenic Eimeria species in Boer goat kids. Vet Parasitol. 2011 Jun 10;178(3-4):346-9. doi: 10.1016/j.vetpar.2011.01.028. Epub 2011 Jan 21. PubMed PMID: 21333448.

7: Kan CA, van Leeuwen W, van Gend HW. [Amprolium residues in eggs following administration of amprolium/ethopabate in laying hens and breeding hens]. Tijdschr Diergeneeskd. 1989 Jan 15;114(2):76-82. Dutch. PubMed PMID: 2919391.

8: Iqbal A, Tariq KA, Wazir VS, Singh R. Antiparasitic efficacy of Artemisia absinthium, toltrazuril and amprolium against intestinal coccidiosis in goats. J Parasit Dis. 2013 Apr;37(1):88-93. doi: 10.1007/s12639-012-0137-9. Epub 2012 Jul 24. PubMed PMID: 24431547; PubMed Central PMCID: PMC3590371.

9: Martínez-Villalba A, Moyano E, Galceran MT. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2010 Sep 10;1217(37):5802-7. doi: 10.1016/j.chroma.2010.07.041. Epub 2010 Jul 22. PubMed PMID: 20696436.

10: Bizon-Zygmańska D, Jankowska-Kulawy A, Bielarczyk H, Pawełczyk T, Ronowska A, Marszałł M, Szutowicz A. Acetyl-CoA metabolism in amprolium-evoked thiamine pyrophosphate deficits in cholinergic SN56 neuroblastoma cells. Neurochem Int. 2011 Aug;59(2):208-16. doi: 10.1016/j.neuint.2011.04.018. Epub 2011 Jun 6. PubMed PMID: 21672592.

11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.

12: Thornber EJ, Elliott LE, Kerr D, Marriott JM, Massera FC. Thiamin inadequacy in infants: lack of evidence of amprolium in egg yolk. Aust N Z J Med. 1983 Feb;13(1):51-2. PubMed PMID: 6576746.

13: Ruff MD, Garcia R, Chute MB, Tamas T. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. Avian Dis. 1993 Oct-Dec;37(4):988-92. PubMed PMID: 8141759.

14: Ruff MD, Chute MB, Garcia R. Supplemental use of liquid amprolium in skip-a-day feeding of replacement pullets. Poult Sci. 1991 Mar;70(3):515-20. PubMed PMID: 2047345.

15: Chapman HD. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate. Parasitology. 1978 Apr;76(2):177-83. PubMed PMID: 274682.

16: Spicer EM, Horton BJ. Biochemistry of natural and amprolium-induced polioencephalomalacia in sheep. Aust Vet J. 1981 May;57(5):230-5. PubMed PMID: 7295240.

17: Tanwar RK, Malik KS, Gahlot AK. Polioencephalomalacia induced with amprolium in buffalo calves--clinicopathologic findings. Zentralbl Veterinarmed A. 1994 Jun;41(5):396-404. PubMed PMID: 7817642.

18: Patton WH, Schwartz LD, Babish JG, Lisk DJ. Use of amprolium for the control of coccidiosis in pheasants. Avian Dis. 1984 Jul-Sep;28(3):693-9. PubMed PMID: 6487190.

19: Fink DW, deFontenay G, Bonnefille P, Camarade M, Monier C. Further studies on the spectrophotometric determination of amprolium. J AOAC Int. 2004 May-Jun;87(3):677-80. PubMed PMID: 15287667.

20: Tanwar RK, Malik KS, Sadana JR. Polioencephalomalacia induced with amprolium in buffalo calves: pathologic changes of the central nervous system. Zentralbl Veterinarmed A. 1993 Feb;40(1):58-66. PubMed PMID: 8451904.

Explore Compound Types